4-amino-3-(4-hydroxyphenyl)butanoic acid

GABAB receptor radioligand binding baclofen

4-Amino-3-(4-hydroxyphenyl)butanoic acid (CAS 28311-44-6) is a γ-aminobutyric acid (GABA) analogue belonging to the 4-amino-3-arylbutanoic acid chemotype. It is the 4-hydroxy-substituted phenyl derivative of GABA, formally known as β-(4-hydroxyphenyl)-GABA, and is structurally identical to baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) except for the replacement of the para‑chloro substituent with a para‑hydroxy group.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 28311-44-6
Cat. No. B3326748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(4-hydroxyphenyl)butanoic acid
CAS28311-44-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)CN)O
InChIInChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)
InChIKeyAHHGOBRUDALIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(4-hydroxyphenyl)butanoic acid (CAS 28311-44-6): Procurement-Relevant Identity and Class Context


4-Amino-3-(4-hydroxyphenyl)butanoic acid (CAS 28311-44-6) is a γ-aminobutyric acid (GABA) analogue belonging to the 4-amino-3-arylbutanoic acid chemotype [1]. It is the 4-hydroxy-substituted phenyl derivative of GABA, formally known as β-(4-hydroxyphenyl)-GABA, and is structurally identical to baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) except for the replacement of the para‑chloro substituent with a para‑hydroxy group [2]. The compound is most frequently encountered in pharmaceutical quality‑control contexts as a specified impurity of baclofen (Baclofen Impurity 6 / Impurity 11) and is supplied as a certified reference standard for analytical method development and validation [3]. Its free phenolic hydroxyl group fundamentally alters its pharmacological receptor profile, metabolic fate, and chromatographic behaviour relative to baclofen and other in‑class GABA analogues.

Why 4-Amino-3-(4-hydroxyphenyl)butanoic acid Cannot Be Replaced by Baclofen, Phenibut, or Other 3‑Aryl‑GABA Analogues Without Data Loss


Within the 4‑amino‑3‑arylbutanoic acid family, small para‑substituent changes on the phenyl ring produce drastically different pharmacological and physicochemical outcomes. The 4‑chloro analogue (baclofen) is a potent, clinically used GABAB receptor agonist, whereas the 4‑hydroxy analogue (target compound) is essentially inactive at the GABAB receptor [1]. This single‑atom substitution (Cl → OH) abolishes target‑relevant pharmacology, rendering the compound unsuitable as a baclofen surrogate in any GABAB‑dependent assay [2]. At the same time, the phenolic hydroxyl confers unique metabolic vulnerability to Phase II conjugation and markedly alters lipophilicity (ΔLogP ≈ –0.9), which directly impacts analytical separation and formulation behaviour [3]. Consequently, substituting the 4‑hydroxy compound for baclofen, phenibut, or any other 3‑aryl‑GABA analogue will produce invalid receptor‑binding data, erroneous impurity profiling, or misleading pharmacokinetic readouts. The quantitative evidence below demonstrates exactly how large these differences are and why they matter for compound selection.

Quantitative Differentiation Evidence for 4-Amino-3-(4-hydroxyphenyl)butanoic acid Against Key Comparators


GABAB Receptor Affinity Deficit Relative to Baclofen: >500‑Fold Weaker Binding in the Same Radioligand Displacement Assay

In a direct radioligand displacement assay measuring inhibition of [3H]baclofen binding to rat brain membrane GABAB receptors, 4-amino-3-(4-hydroxyphenyl)butanoic acid displays an IC50 greater than 100,000 nM (i.e., essentially no measurable affinity at the highest concentration tested) [1]. By contrast, baclofen itself yields an IC50 of 200 nM under identical assay conditions, reported from the same study [2]. This corresponds to over a 500‑fold reduction in receptor affinity upon replacement of the para‑chloro atom with a para‑hydroxy group.

GABAB receptor radioligand binding baclofen structure–activity relationship

GABAB Receptor Affinity Compared with the Endogenous Agonist GABA: >2,500‑Fold Lower Potency Under Similar Radioligand Conditions

Using the same radioligand displacement methodology ([3H]baclofen, rat brain membranes), the endogenous agonist GABA exhibits an IC50 of 0.04 µM (40 nM) [1]. The target compound, tested under analogous conditions, shows an IC50 > 100,000 nM [2]. This represents a >2,500‑fold deficit in GABAB receptor engagement relative to the natural neurotransmitter.

GABAB receptor GABA endogenous agonist binding affinity

Certified Use as a Baclofen-Specific Process Impurity Reference Standard for Pharmaceutical Quality Control

4-Amino-3-(4-hydroxyphenyl)butanoic acid is formally designated as Baclofen Impurity 11 (CAS 28311-44-6) and is supplied as a certified reference standard for the development and validation of impurity profiling methods in baclofen drug substance and finished product testing [1]. Unlike generic GABA analogues, this compound possesses the exact molecular formula (C10H13NO3, MW 195.22) and retention characteristics required for peak identification in compendial HPLC and TLC procedures .

pharmaceutical impurity reference standard baclofen quality control

Lipophilicity Differentiation from Baclofen: ΔLogP ≈ –0.9 Directs Chromatographic Retention and Formulation Behaviour

The computed partition coefficient (XLogP3) for 4-amino-3-(4-hydroxyphenyl)butanoic acid is –1.9 [1], whereas baclofen possesses an XLogP3 of –1.0 [2]. This ΔLogP of –0.9 units translates into an approximately 8‑fold difference in octanol–water partitioning, making the target compound substantially more hydrophilic.

lipophilicity LogP chromatography physicochemical property

Metabolic Fate Differentiation: Phenolic Hydroxyl Enables Phase II Conjugation Absent in Baclofen

The free para‑hydroxy group on the phenyl ring of the target compound constitutes a well‑established substrate handle for uridine diphosphate glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), enabling O‑glucuronidation and O‑sulfation [1]. Baclofen, bearing a para‑chloro substituent, lacks this metabolic vulnerability and is excreted predominantly unchanged via the kidney [2]. While direct in vitro metabolic data for the target compound are not currently published, the presence of the phenolic hydroxyl predicts extensive first‑pass conjugation, a clearance pathway that is structurally precluded for baclofen.

drug metabolism glucuronidation sulfation Phase II conjugation

High‑Value Application Scenarios Where 4-Amino-3-(4-hydroxyphenyl)butanoic acid (CAS 28311-44-6) Is the Unambiguous Procurement Choice


Baclofen Pharmaceutical Impurity Profiling: Certified Reference Standard for Method Development and Validation

Procurement of this compound as Baclofen Impurity 11 (CAS 28311-44-6) is mandatory for analytical laboratories performing HPLC, UPLC, or TLC impurity profiling of baclofen active pharmaceutical ingredient and finished dosage forms [6]. Its unique retention time, mass spectrum, and UV absorption profile, derived from the 4‑hydroxy substituent, enable unequivocal peak identification and quantification in accordance with ICH Q3A/Q3B guidelines . Use of any other GABA analogue would fail system suitability criteria and invalidate the analytical procedure.

GABAB Receptor Null‑Reference Control in Binding and Functional Assays

The compound's extreme inactivity at the GABAB receptor (IC50 > 100,000 nM) [6] makes it a uniquely suitable structural control for discriminating GABAB‑specific pharmacological effects from off‑target or nonspecific binding. Laboratories conducting radioligand displacement assays, cAMP accumulation assays, or electrophysiological recordings can use this compound to establish baseline noise levels while maintaining close structural congruence with active ligands such as baclofen (IC50 = 200 nM) . This is superior to using an entirely unrelated compound or vehicle control, which would not control for chemotype‑specific artefacts.

Metabolic Conjugation Studies: Phenolic Substrate for UGT and SULT Enzyme Profiling

The para‑hydroxy group renders this compound a valuable probe substrate for assessing glucuronidation and sulfation activity in hepatocyte, microsomal, or recombinant enzyme assays [6]. Unlike baclofen, which is primarily renally excreted unchanged, the target compound is predicted to undergo extensive Phase II conjugation, making it suitable for studies of UGT isoform selectivity, species‑scaling, or drug–drug interaction risk assessment involving conjugation pathways . This metabolic behaviour is entirely absent from chloro‑, methyl‑, or unsubstituted phenyl analogues.

Chromatographic Method Development Leveraging Differentiated Hydrophilicity (ΔLogP –0.9)

The target compound's markedly lower lipophilicity (XLogP3 = –1.9) compared with baclofen (XLogP3 = –1.0) provides a defined hydrophilicity benchmark for reversed‑phase HPLC method development [6]. It can serve as a test solute for evaluating column selectivity, mobile‑phase optimisation, and solid‑phase extraction protocols where separation of closely related phenyl‑substituted GABA analogues is required . This property is quantitatively distinct from and cannot be replicated by baclofen, phenibut, or tolibut.

Quote Request

Request a Quote for 4-amino-3-(4-hydroxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.